3-Bromo-5-isobutoxybenzaldehyde is an organic compound characterized by its bromine and isobutoxy substituents on a benzaldehyde framework. Its chemical formula is CHBrO, and it features a bromine atom at the 3-position and an isobutoxy group at the 5-position of the benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
Several synthetic routes can be employed to produce 3-bromo-5-isobutoxybenzaldehyde:
3-Bromo-5-isobutoxybenzaldehyde has potential applications in:
Interaction studies involving 3-bromo-5-isobutoxybenzaldehyde could focus on its reactivity with various nucleophiles or electrophiles. Additionally, investigating its interactions with biological targets could reveal insights into its pharmacological potential. For instance, assessing its inhibition of specific enzymes or receptors could provide valuable data on its therapeutic applications.
Several compounds share structural features with 3-bromo-5-isobutoxybenzaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Bromobenzaldehyde | Bromine at the 3-position | Simple structure without alkoxy groups |
| 4-Isobutoxybenzaldehyde | Isobutoxy at the 4-position | Different position of isobutoxy group |
| 2-Bromo-5-isopropoxybenzaldehyde | Bromine at the 2-position | Variation in position and alkoxy group |
| 4-Bromophenylacetaldehyde | Bromine at para position | Acetaldehyde functionality |
The uniqueness of 3-bromo-5-isobutoxybenzaldehyde lies in its specific combination of a bromine atom and an isobutoxy group on the aromatic ring, which may influence its reactivity and biological properties differently compared to these similar compounds.